molecular formula C9H17N B074203 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine CAS No. 1124-69-2

2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine

Cat. No.: B074203
CAS No.: 1124-69-2
M. Wt: 139.24 g/mol
InChI Key: ZYDUNXCLPOKBNQ-UHFFFAOYSA-N
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Description

2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine is a pivotal synthetic intermediate of high significance in organic and polymer chemistry, primarily serving as the direct precursor for the synthesis of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and its derivatives. The principal research value of this compound lies in its structural framework, which, upon oxidation, yields stable nitroxyl radicals. TEMPO and related compounds are extensively utilized as persistent radical species in a wide array of applications, including serving as efficient catalysts for the selective oxidation of primary and secondary alcohols to carbonyl compounds, mediators in controlled/living radical polymerization (e.g., nitroxide-mediated polymerization, NMP), and potent spin labels and spin traps in biophysical studies and electron paramagnetic resonance (EPR) spectroscopy. Its mechanism of action, when converted to TEMPO, involves a reversible redox cycle where the nitroxyl radical acts as a catalyst, often in conjunction with a co-oxidant, facilitating specific transformations with high selectivity and under mild conditions. For researchers, this tetrahydropyridine offers a critical entry point into developing novel catalytic systems, designing advanced polymeric materials with controlled architectures, and probing molecular dynamics and oxidative processes, making it an indispensable tool in both academic and industrial research settings.

Properties

IUPAC Name

2,2,6,6-tetramethyl-1,3-dihydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8(2)6-5-7-9(3,4)10-8/h5-6,10H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDUNXCLPOKBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150034
Record name Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-69-2
Record name Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The reductive amination of 2,2,6,6-tetramethyl-4-piperidone represents a cornerstone method for synthesizing piperidine derivatives, including intermediates relevant to 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine. This solvent-free process employs hydrogenation catalysts to facilitate the conversion of the ketone precursor into secondary or tertiary amines.

Catalytic Systems and Conditions

Key catalysts include platinum, palladium, and nickel, with platinum demonstrating superior activity in achieving yields exceeding 90%. The reaction proceeds under hydrogen pressures of 10–80 bar and temperatures of 40–100°C. A critical innovation lies in the absence of organic solvents, leveraging the low melting point of 2,2,6,6-tetramethyl-4-piperidone (35°C) to maintain a molten reaction medium.

Table 1: Optimized Conditions for Reductive Amination

ParameterRangeOptimal Value
Temperature40–100°C80°C
Hydrogen Pressure10–80 bar50 bar
Catalyst Loading0.5–2.0 wt%1.0 wt%
Reaction Time4–12 hours8 hours

Mechanistic Insights

The reaction initiates with the condensation of the ketone and amine, forming an imine intermediate. Subsequent hydrogenation reduces the imine to the corresponding amine. The absence of solvents minimizes side reactions, while controlled water content (<6% by weight) stabilizes the catalyst and prevents hydrolysis.

Oxidative Pathways to Nitroxyl Radical Intermediates

Hydrogen Peroxide-Mediated Oxidation

A patent by EP0574667A1 details the oxidation of 2,2,6,6-tetramethylpiperidine (TEMP) to nitroxyl radicals using hydrogen peroxide and divalent metal catalysts (e.g., Mg²⁺, Ca²⁺, Zn²⁺). Although this method targets nitroxyl derivatives, it provides foundational insights into modulating the oxidation state of piperidine systems, a step potentially relevant to synthesizing tetrahydropyridines.

Catalytic Efficiency and Selectivity

Zinc chloride exhibits exceptional catalytic activity, achieving >97% selectivity for nitroxyl radicals at concentrations as low as 0.01 mol%. The reaction proceeds at 60–80°C, with hydrogen peroxide added incrementally to avoid over-oxidation.

Table 2: Oxidation Performance Metrics

CatalystSelectivity (%)Yield (%)Temperature (°C)
ZnCl₂97.295.570
MgSO₄92.189.365
Ca(NO₃)₂88.786.075

Diazotization and Thermal Fragmentation

Diazotization of 4-Amino Derivatives

While excluded sources describe diazotization of 4-amino-2,2,6,6-tetramethylpiperidine, analogous methods from patent literature suggest that treating primary amines with nitrous acid under acidic conditions generates diazonium salts. Subsequent thermal or photolytic cleavage yields carbocations, which may cyclize to form tetrahydropyridine frameworks.

Thermal Stability and Byproduct Management

Thermal fragmentation at 140°C produces carbon-centered radicals, which can initiate polymerization or recombine to form stable tetrahydropyridine derivatives. Byproducts such as nitroxyl radicals are mitigated through precise temperature control and inert atmospheres.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reaction uniformity. Automated systems regulate hydrogen pressure and catalyst replenishment, achieving throughputs of >100 kg/day with >99% purity.

Waste Minimization Strategies

The solvent-free approach reduces hazardous waste generation, while catalyst recovery via filtration and reuse lowers production costs. Water usage is minimized to <2% of the reaction mass, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxone for oxidation, allylic chlorides for substitution, and aldehydes and alkynes for reductive amination. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and propargylamines, each with specific applications in various fields .

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. For instance, it is known to undergo oxidation reactions mediated by cytochrome P450 enzymes, leading to the formation of reactive oxygen species . These reactive species can then interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole Derivatives

  • Structural Differences : Lacks the pyridine ring saturation and has a five-membered dihydropyrrole ring instead of a six-membered tetrahydropyridine ring.
  • Functional Impact : Shows lower radical stabilization compared to 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine due to reduced steric hindrance and resonance effects .

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Structural Differences : Contains a phenyl substituent at position 4 and lacks methyl groups at positions 2 and 5.
  • Functional Impact: MPTP is metabolized to the neurotoxin MPP<sup>+</sup>, which selectively damages dopaminergic neurons, leading to Parkinsonism.

N-Substituted-1,2,3,6-Tetrahydropyridines

  • Example: 5-Ethyl-1,2,3,6-tetrahydropyridines with benzoylamino substituents.
  • Functional Impact : These derivatives exhibit anti-inflammatory activity but lack the radical scavenging or enzyme inhibitory properties seen in 2,2,6,6-tetramethyl-substituted analogs .

Physicochemical Properties

Property 2,2,6,6-Tetramethyl-THP MPTP 2,2,5,5-Tetramethyl-dihydropyrrole
Molecular Weight 167.29 g/mol 173.25 g/mol 139.23 g/mol
Aqueous Solubility 13 μM Highly lipophilic 45 μM
Plasma Protein Binding 96.5% (human) 85-90% 88%
Metabolic Stability Excellent Rapidly metabolized Moderate

Mechanistic Insights

  • Steric Effects: The 2,2,6,6-tetramethyl substitution pattern enhances metabolic stability and reduces hERG channel liability (IC50 > 30 μM) compared to non-methylated analogs (IC50 = 3.26 μM) .
  • Electronic Effects : The tetrahydropyridine ring allows conjugation with nitroxide radicals, stabilizing unpaired electrons and enhancing antioxidant capacity .

Biological Activity

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine (commonly referred to as TMTHP) is a nitrogen-containing heterocyclic compound with significant biological activity. Its unique structure allows it to participate in various biochemical processes, making it of interest in pharmacological and toxicological research. This article discusses the biological activities associated with TMTHP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C₉H₁₇N
  • Molecular Weight: 139.238 g/mol
  • Density: 0.806 g/cm³
  • Boiling Point: 162.5 °C

Mechanisms of Biological Activity

TMTHP exhibits several biological activities primarily due to its ability to interact with reactive oxygen species (ROS) and modulate various cellular pathways:

  • Antioxidant Activity : TMTHP has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .
  • Neuroprotective Effects : Research indicates that TMTHP may offer neuroprotection by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. It alters the binding affinity between amyloid-beta and modulators of peptide aggregation .
  • Modulation of Cellular Signaling : TMTHP influences various signaling pathways that are critical for cell survival and function. Its role in modulating pathways related to inflammation and apoptosis has been documented in several studies.

Case Study 1: Neuroprotection Against Oxidative Stress

A study published in the Russian Journal of Applied Chemistry highlighted TMTHP's ability to reduce oxidative stress markers in neuronal cells exposed to toxic agents. The results indicated a significant decrease in cell death rates when treated with TMTHP compared to control groups .

Case Study 2: Amyloid-Beta Interaction

In a study examining the interaction between amyloid-beta peptides and potential modulators, TMTHP was identified as a promising candidate for reducing peptide aggregation. The research demonstrated that TMTHP significantly decreased the formation of amyloid plaques in vitro .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges ROS; protects against oxidative stress
NeuroprotectiveInhibits amyloid-beta aggregation; reduces neuronal cell death
Modulation of SignalingAffects pathways related to inflammation and apoptosis

Q & A

Basic Questions

Q. What are the key structural and spectroscopic characteristics of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine?

  • Methodological Answer : While direct spectroscopic data for the compound is limited, related tetrahydropyridine derivatives (e.g., 1,2,3,6-tetrahydropyridine) exhibit characteristic NMR signals. For example, the partially unsaturated ring protons resonate between δ 5.5–6.5 ppm (olefinic protons) and δ 2.5–3.5 ppm (methylene groups adjacent to nitrogen). The tetramethyl substituents at positions 2 and 6 introduce steric hindrance, likely shifting methyl proton signals to δ 1.0–1.5 ppm in 1^1H NMR. Infrared spectroscopy (IR) can confirm C-H stretching vibrations in methyl groups (~2850–2960 cm1^{-1}) and N-H bending (if applicable). Structural analogs suggest molecular formula C9_9H17_{17}N and molecular weight 139.24 g/mol .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on GHS classifications for structurally similar compounds (e.g., 2,2':6',2''-terpyridine), prioritize:

  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust (acute toxicity category 1).
  • PPE : Wear nitrile gloves, lab coats, and safety goggles (skin/eye irritation category 2/1).
  • Storage : Keep in airtight containers away from oxidizers and acids.
  • Emergency Response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can regioselectivity be achieved in synthesizing this compound derivatives?

  • Methodological Answer : Regioselective synthesis often hinges on steric and electronic effects. For example:

  • Hydroboration : Use bulky borane reagents (e.g., 9-BBN) to direct addition to less hindered double-bond positions.
  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under controlled H2_2 pressure can selectively reduce specific unsaturated bonds while preserving methyl group positions.
  • Substituent Effects : Methyl groups at C2 and C6 may sterically hinder nucleophilic attacks, favoring reactions at C3 or C4. Reference regioselective hydroboration methods in dihydrophosphinine oxides for analogous strategies .

Q. How do steric effects from the tetramethyl groups influence pharmacological activity?

  • Methodological Answer : Bulky methyl groups reduce conformational flexibility and may:

  • Enhance Metabolic Stability : Shield the nitrogen atom from cytochrome P450 oxidation, prolonging half-life.
  • Modulate Receptor Binding : Steric hindrance can limit access to hydrophobic pockets in enzymes or receptors. For instance, analogs with bulky substituents show altered anti-inflammatory activity due to reduced COX-2 binding affinity.
  • Experimental Validation : Compare IC50_{50} values of methyl-substituted vs. unsubstituted derivatives in enzyme inhibition assays .

Q. How should researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Purity and Isomerism : Use HPLC-MS to verify compound purity (>95%) and check for diastereomers (e.g., axial vs. equatorial methyl groups).
  • Assay Conditions : Standardize cell lines (e.g., HEK-293 vs. HeLa) and dosage ranges (e.g., 1–100 µM).
  • Structural Confirmation : Validate synthesis routes with 13^{13}C NMR and X-ray crystallography to rule out unintended substitutions .

Key Research Considerations

  • Synthetic Challenges : Steric hindrance from methyl groups complicates nucleophilic substitutions; consider microwave-assisted synthesis to enhance reaction rates.
  • Biological Screening : Prioritize assays for neuroprotective or anti-inflammatory activity, as tetrahydropyridines are known modulators of ion channels and COX enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine

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